![molecular formula C10H10ClNO4 B13879366 2-[N-(carboxymethyl)-2-chloroanilino]acetic acid](/img/structure/B13879366.png)
2-[N-(carboxymethyl)-2-chloroanilino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(carboxymethyl)-2-chloroanilino]acetic acid is an organic compound that features a carboxymethyl group attached to a 2-chloroaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(carboxymethyl)-2-chloroanilino]acetic acid typically involves the reaction of 2-chloroaniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-chloroaniline attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium with sodium hydroxide as the base to facilitate the deprotonation of the amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to accelerate the reaction, and the product is purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[N-(carboxymethyl)-2-chloroanilino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[N-(carboxymethyl)-2-chloroanilino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[N-(carboxymethyl)-2-chloroanilino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds with active sites, while the chloroaniline moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Nitrilotriacetic acid: Another aminopolycarboxylic acid with chelating properties.
Pentetic acid: An expanded version of EDTA used similarly for chelation.
Uniqueness
2-[N-(carboxymethyl)-2-chloroanilino]acetic acid is unique due to its specific structural features, such as the presence of both a carboxymethyl group and a chloroaniline moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H10ClNO4 |
|---|---|
Peso molecular |
243.64 g/mol |
Nombre IUPAC |
2-[N-(carboxymethyl)-2-chloroanilino]acetic acid |
InChI |
InChI=1S/C10H10ClNO4/c11-7-3-1-2-4-8(7)12(5-9(13)14)6-10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) |
Clave InChI |
RFJCCLIHOOOFSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


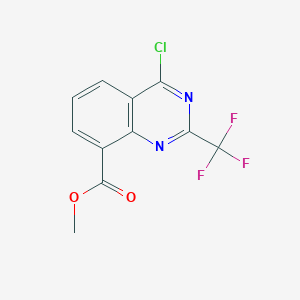
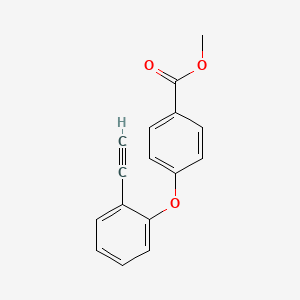
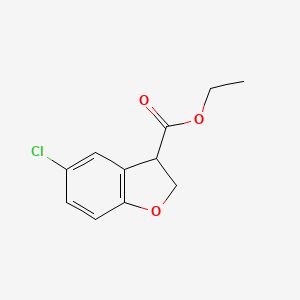
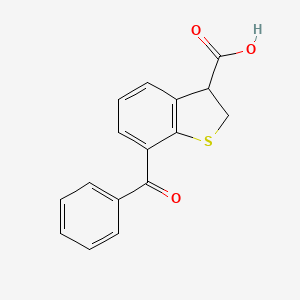

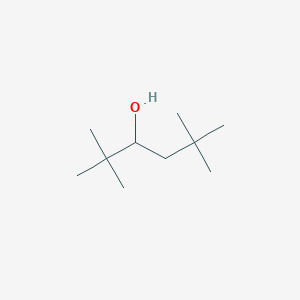
![2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)
![N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide](/img/structure/B13879328.png)
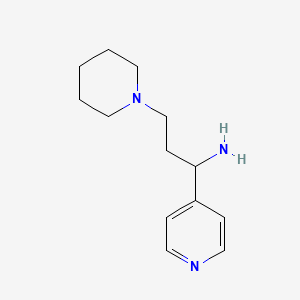
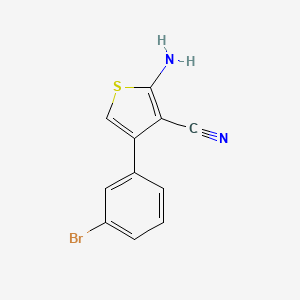
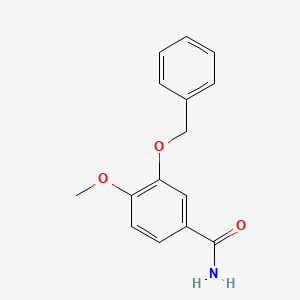
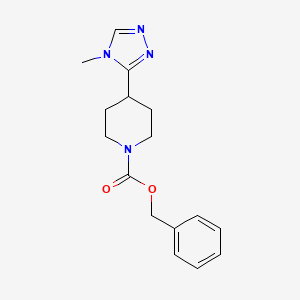
![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate](/img/structure/B13879363.png)
![methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate](/img/structure/B13879370.png)
